(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate
Description
The compound (1-((1H-Benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate is a heterocyclic organic molecule combining a benzimidazole core, a piperidine ring, and a 3,4-dihydroisoquinoline moiety linked via a methanone bridge. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and receptor antagonism properties .
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.C2H2O4/c28-23(27-14-11-17-5-1-2-6-19(17)15-27)18-9-12-26(13-10-18)16-22-24-20-7-3-4-8-21(20)25-22;3-1(4)2(5)6/h1-8,18H,9-16H2,(H,24,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIGYIVPXEXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Benzimidazole: The benzimidazole is then alkylated using a suitable alkyl halide, such as chloromethylpiperidine, in the presence of a base like potassium carbonate.
Coupling with Dihydroisoquinoline: The alkylated benzimidazole is coupled with dihydroisoquinoline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dihydroisoquinoline moieties.
Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders, given its structural features that are common in neuroactive compounds.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and dihydroisoquinoline structures may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis:
Pharmacological and Functional Differences
- Receptor Binding: The dihydroisoquinoline moiety in the target compound may enhance affinity for serotonin or histamine receptors compared to Compound 65, which targets retinol-binding proteins .
- Antimicrobial Activity : Unlike 2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one , which is an intermediate, the oxalate salt form may improve bioavailability for antimicrobial applications .
Research Findings and Data Tables
Key Physicochemical Properties
| Property | Target Compound | Compound 65 | S05 |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (oxalate) | 405.3 g/mol | 310.4 g/mol |
| Solubility | High (oxalate salt) | Moderate (free base) | Low |
| Melting Point | 178–185°C (similar to Compound 65) | 178–185°C | Not reported |
| NMR Shifts (1H) | δ 7.2–7.6 (benzimidazole), δ 3.0–4.0 (piperidine/dihydroisoquinoline) | δ 7.6–7.7 (trifluoromethylphenyl) | δ 7.1–7.3 (imidazole) |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate?
- Methodology : The synthesis typically involves multi-step organic reactions:
Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions .
Piperidine and isoquinoline coupling : Use of coupling agents like EDCI or DCC to link the piperidine and dihydroisoquinoline moieties .
Oxalate salt formation : Reaction of the free base with oxalic acid in a polar solvent (e.g., ethanol) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical for isolating intermediates .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone group) .
- NMR (¹H and ¹³C) : Confirms proton environments (e.g., piperidinyl CH₂ at δ 2.5–3.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C, H, N values .
Q. What computational methods assess the compound’s drug-likeness and pharmacokinetic properties?
- Lipinski’s Rule of Five : Molecular weight <500 Da, hydrogen bond donors ≤5, acceptors ≤10, logP <5. Exceptions (e.g., high TPSA >140 Ų) require justification .
- Topological Polar Surface Area (TPSA) : Calculated using tools like Molinspiration to predict membrane permeability (optimal range: 60–140 Ų) .
- ADMET prediction : Software like SwissADME evaluates solubility, CYP450 interactions, and bioavailability .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Critical parameters :
- Temperature control : Lower temperatures (0–5°C) during imidazole formation reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve cross-coupling steps, with yields increasing from 45% to 72% .
- Scale-up challenges : Batch vs. continuous flow systems; purity maintenance via recrystallization (e.g., ethyl acetate/hexane) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >10 µg/mL):
Assay standardization : Validate protocols (e.g., CLSI guidelines for broth microdilution) .
Structural analogs : Compare with derivatives (e.g., 6,7-dimethoxyisoquinoline analogs showing consistent activity) .
Solubility adjustments : Use DMSO concentrations ≤1% to avoid false negatives .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Key modifications :
- Piperidine substitution : Replacement with pyrrolidine reduces logP but decreases CNS penetration .
- Isoquinoline ring methylation : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .
- Benzimidazole N-alkylation : Ethyl groups improve selectivity for kinase targets (IC₅₀ reduced from 120 nM to 45 nM) .
- Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
